[2-Bromo-5-(difluoromethoxy)phenyl]methanol
Description
[2-Bromo-5-(difluoromethoxy)phenyl]methanol is a brominated aromatic alcohol with a difluoromethoxy substituent at the 5-position of the benzene ring. Its molecular formula is C₈H₇BrF₂O₂, featuring a hydroxyl (-CH₂OH) and bromine atom at the 2- and 5-positions, respectively.
Properties
IUPAC Name |
[2-bromo-5-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBRFVSGDNGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-Bromo-5-(difluoromethoxy)phenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and the hydroxymethyl group. One common synthetic route includes:
Bromination: The precursor compound undergoes bromination using bromine or a brominating agent under controlled conditions.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, in the presence of a base.
Hydroxymethylation: Finally, the compound is subjected to hydroxymethylation using formaldehyde and a reducing agent to introduce the hydroxymethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to form aldehydes or carboxylic acids.
Mechanism : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by electron transfer to the oxidizing agent (e.g., MnO₂ or KMnO₄) .
Reduction Reactions
The bromine atom can be replaced via nucleophilic substitution (SNAr), while the hydroxymethyl group may be reduced.
Key Insight : The difluoromethoxy group (-OCF₂H) stabilizes the aromatic ring via electron-withdrawing effects, enhancing bromine’s lability in SNAr reactions .
Coupling Reactions
The bromine atom enables participation in cross-coupling reactions for C–C bond formation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biphenyl derivatives | 60–75% | |
| Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | Styrene derivatives | 50% |
Notable Example :
In a Suzuki reaction with phenylboronic acid, the product retains the difluoromethoxy group, demonstrating its stability under palladium catalysis .
Functional Group Transformations
The hydroxymethyl group can be converted into esters or ethers.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Ac₂O, Pyridine, RT | Acetylated derivative | 90% | |
| Etherification | MeI, K₂CO₃, DMF | 2-Bromo-5-(difluoromethoxy)phenyl methyl ether | 78% |
SAR Note : Ether derivatives exhibit improved lipophilicity, enhancing membrane permeability in biological assays.
Comparative Reactivity of Analogous Compounds
Reaction Optimization Insights
Scientific Research Applications
Pharmaceutical Research
Therapeutic Potential:
2-Bromo-5-(difluoromethoxy)phenylmethanol has been investigated for its potential as a therapeutic agent. It serves as a precursor for synthesizing novel bromophenol derivatives, which exhibit various biological activities, including enzyme inhibition and antimicrobial properties .
Case Study:
A study highlighted the synthesis of derivatives from this compound that demonstrated significant antibacterial activity against several strains of bacteria. The compounds were evaluated for their efficacy in inhibiting bacterial growth, showcasing their potential use in developing new antibiotics.
Synthetic Chemistry
Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, to yield diverse molecular structures with potential bioactive properties .
Methods of Application:
- Alkylation Reactions: Alkylation with substituted benzenes leads to the formation of new diaryl methanes.
- O-Me Demethylation: Using BBr3 to yield targeted bromophenol derivatives.
Material Science
Modification of Polymers:
2-Bromo-5-(difluoromethoxy)phenylmethanol is also applied in modifying polymers to enhance their properties for specific industrial applications. The compound can be incorporated into polymer chains, improving physical and chemical characteristics such as durability and chemical resistance .
Results:
Materials synthesized with this compound have shown improved performance metrics in stress tests and chemical resistance assays, indicating their suitability for advanced applications in various industries.
Analytical Chemistry
Standard Reference Compound:
In analytical chemistry, this compound serves as a standard or reference material in chromatography and spectroscopy techniques. Its unique chemical structure aids in calibrating instruments and validating analytical methods, ensuring accurate results .
Environmental Science
Pollutant Analysis:
The compound is employed as a tracer or marker in environmental studies to analyze and identify pollutants in ecosystems. Advanced detection methods utilizing this compound provide valuable data on pollutant levels, which informs environmental policies and remediation strategies .
Data Table: Summary of Applications
| Application Area | Description | Methods Used | Results/Outcomes |
|---|---|---|---|
| Pharmaceutical Research | Development of therapeutic agents | Synthesis of bromophenol derivatives | Antibacterial activity against multiple strains |
| Synthetic Chemistry | Building block for complex molecules | Alkylation, O-Me demethylation | Diverse molecular structures with bioactive properties |
| Material Science | Modification of polymers | Incorporation into polymer chains | Enhanced durability and chemical resistance |
| Analytical Chemistry | Standard reference in chromatography | Calibration of instruments | Accurate quantification and identification |
| Environmental Science | Tracer for pollutant distribution studies | Advanced detection methods | Valuable data on pollutant levels |
Mechanism of Action
The mechanism of action of [2-Bromo-5-(difluoromethoxy)phenyl]methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorinated Alkoxy Groups
- [2-Bromo-5-(trifluoromethoxy)phenyl]methanol Molecular Formula: C₈H₆BrF₃O₂ Key Difference: Trifluoromethoxy (-OCF₃) instead of difluoromethoxy. Molecular Weight: 239.11 vs. 253.04 (target compound).
- [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine Molecular Formula: C₉H₁₀BrF₂NO Key Difference: 2,2-Difluoroethoxy (-OCH₂CF₂) substituent and methanamine (-CH₂NH₂) instead of methanol. Impact: The ethoxy chain introduces conformational flexibility, while the amine group enhances nucleophilicity, enabling different reactivity in coupling reactions .
Non-Fluorinated Alkoxy Groups
- [5-Bromo-2-(2-methylpropoxy)phenyl]methanol Molecular Formula: C₁₁H₁₅BrO₂ Key Difference: 2-Methylpropoxy (-OCH₂CH(CH₃)₂) substituent. Impact: The bulky alkoxy group increases steric hindrance, reducing reactivity in electrophilic substitutions but improving solubility in non-polar solvents .
Functional Group Variations
Amino-Substituted Analogues
- (2-Amino-5-bromo-3-fluorophenyl)methanol Molecular Formula: C₇H₇BrFNO Key Difference: Amino (-NH₂) and fluorine substituents at the 2- and 3-positions. Impact: The amino group enhances hydrogen-bonding capacity, increasing water solubility and altering pharmacokinetic profiles compared to non-amino derivatives .
Ketone Derivatives
- 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Molecular Formula: C₈H₆BrFO₂ Key Difference: Ketone (-COCH₃) instead of methanol. Impact: The ketone group facilitates nucleophilic additions, offering pathways for synthesizing heterocyclic compounds, unlike the alcohol group .
Physical and Chemical Properties
Biological Activity
[2-Bromo-5-(difluoromethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, contributing to its unique pharmacological properties. The structure can be represented as follows:
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. For instance, the difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier (BBB) .
1. Inhibition of Enzymes
Recent studies have highlighted the inhibitory effects of related compounds on key enzymes associated with Alzheimer's disease, such as β-secretase (BACE1). These compounds demonstrate selective inhibition, which is crucial for therapeutic applications .
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2-Bromo-5-(difluoromethoxy)phenyl]methanol | BACE1 | TBD | TBD |
2. Neuroprotective Effects
Compounds structurally similar to this compound have shown neuroprotective effects in vitro. For example, they may prevent apoptosis in neuronal cells through modulation of signaling pathways associated with oxidative stress .
3. Antimicrobial Activity
The antimicrobial properties of similar difluoromethoxy compounds have been documented, suggesting potential applications in treating infections. The presence of bromine enhances the compound's reactivity against microbial targets .
Case Study 1: Alzheimer’s Disease Models
In a study involving transgenic mouse models for Alzheimer's disease, compounds related to this compound were administered. Results indicated a significant reduction in amyloid plaque formation and improvement in cognitive functions .
Case Study 2: In Vitro Antimicrobial Testing
A series of derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with the difluoromethoxy group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its metabolism and excretion are still needed to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
